molecular formula C15H26O2Si B095440 Trimethyl[(6-phenoxyhexyl)oxy]silane CAS No. 16654-55-0

Trimethyl[(6-phenoxyhexyl)oxy]silane

Cat. No.: B095440
CAS No.: 16654-55-0
M. Wt: 266.45 g/mol
InChI Key: CZLYFHLYEDDMMP-UHFFFAOYSA-N
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Description

Trimethyl[(6-phenoxyhexyl)oxy]silane is an organosilicon compound characterized by a hexyl chain terminated with a phenoxy group and a trimethylsilyl ether moiety. This structure combines the hydrophobic properties of the silane group with the aromatic functionality of the phenoxy substituent, making it useful in applications such as surface modification, polymer stabilization, and as a precursor in organic synthesis.

Properties

CAS No.

16654-55-0

Molecular Formula

C15H26O2Si

Molecular Weight

266.45 g/mol

IUPAC Name

trimethyl(6-phenoxyhexoxy)silane

InChI

InChI=1S/C15H26O2Si/c1-18(2,3)17-14-10-5-4-9-13-16-15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3

InChI Key

CZLYFHLYEDDMMP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCCCCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCCCCCOC1=CC=CC=C1

Synonyms

Trimethyl[(6-phenoxyhexyl)oxy]silane

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Trichloro(6-phenylhexyl)silane (Si–Cl bonds) is more reactive toward nucleophiles compared to the trimethylsilyl ether, which is hydrolytically stable under neutral conditions .
  • Hydrophobicity: The perfluorinated chain in [(Dodecafluoroheptyl)oxy]trimethylsilane imparts superior water repellency compared to the phenoxyhexyl analog .
  • Applications: Trimethyl(octadecyloxy)silane’s long alkyl chain makes it suitable for lubricants, whereas the phenoxyhexyl variant may excel in aromatic solvent compatibility .

Insights :

  • High yields (>90%) are achievable for silyl ethers with conjugated systems (e.g., thiophene derivatives) using optimized chromatography .
  • Boron-containing silanes require precise stoichiometry and anhydrous conditions to prevent side reactions .

Reactivity and Stability

  • Hydrolysis: Trimethylsilyl ethers (e.g., this compound) resist hydrolysis under neutral conditions but cleave in acidic/basic media. In contrast, trichlorosilanes hydrolyze rapidly even in moist air .
  • Thermal Stability: Fluorinated silanes (e.g., [(Dodecafluoroheptyl)oxy]trimethylsilane) exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated analogs .
  • Electrochemical Behavior : Alkenyl-substituted silyl ethers (e.g., compound 6m in ) show redox activity due to π-conjugation, unlike saturated chains .

Preparation Methods

Alkoxysilane Condensation with Phenolic Derivatives

A widely reported method involves the reaction of 6-phenoxyhexanol with chlorotrimethylsilane (Me₃SiCl) in the presence of a base such as triethylamine (Et₃N) or pyridine. The base facilitates deprotonation of the alcohol, enhancing its nucleophilicity for attack on the electrophilic silicon center.

Reaction Mechanism :

  • Deprotonation of 6-phenoxyhexanol by Et₃N:
    R-OH+Et3NR-O+Et3NH+\text{R-OH} + \text{Et}_3\text{N} \rightarrow \text{R-O}^- + \text{Et}_3\text{NH}^+

  • Nucleophilic substitution at silicon:
    R-O+Me3SiClMe3Si-O-R+Cl\text{R-O}^- + \text{Me}_3\text{SiCl} \rightarrow \text{Me}_3\text{Si-O-R} + \text{Cl}^-

Optimized Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C to suppress side reactions like oligomerization.

  • Molar Ratio : 1:1.2 (alcohol:Me₃SiCl) to ensure complete conversion.

Yield : 75–85% under optimal conditions, with purity >95% confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR).

Hydrosilylation of Allylphenoxy Derivatives

An alternative route employs hydrosilylation of allylphenoxyhexane with trimethylsilane (Me₃SiH) using Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane). This method avoids halogenated reagents and is advantageous for scalability.

Reaction Scheme :
CH2=CH-(CH2)5O-C6H5+Me3SiHPt catalystMe3Si-O-(CH2)6O-C6H5\text{CH}_2=\text{CH-(CH}_2)_5-\text{O-C}_6\text{H}_5 + \text{Me}_3\text{SiH} \xrightarrow{\text{Pt catalyst}} \text{Me}_3\text{Si-O-(CH}_2)_6-\text{O-C}_6\text{H}_5

Key Parameters :

  • Catalyst Loading : 10–50 ppm Pt relative to substrate.

  • Solvent : Toluene or xylene at 80–100°C.

  • Yield : 70–78%, with byproducts including isomerized alkenes (<5%).

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as cost, scalability, and purity requirements. The table below summarizes key metrics for both methods:

Method Alkoxysilane Condensation Hydrosilylation
Reagents Me₃SiCl, Et₃NMe₃SiH, Karstedt’s catalyst
Solvent DCM, THFToluene
Temperature 0–25°C80–100°C
Reaction Time 4–6 hours12–24 hours
Yield 75–85%70–78%
Byproducts HCl, Et₃NHClIsomerized alkenes
Scalability ModerateHigh

Critical Factors Influencing Reaction Efficiency

Moisture Control

Silane reagents are highly moisture-sensitive, necessitating rigorous anhydrous conditions. Even trace water leads to hydrolysis of Me₃SiCl, forming hexamethyldisiloxane (Me₃Si-O-SiMe₃) and reducing yields. Best practices include:

  • Drying solvents over CaH₂ or molecular sieves.

  • Conducting reactions under nitrogen or argon atmosphere.

Base Selection

The choice of base significantly impacts reaction kinetics:

  • Et₃N : Faster reaction rates but generates hygroscopic Et₃NHCl, complicating purification.

  • Pyridine : Slower kinetics but forms crystalline pyridinium chloride, easily removed by filtration.

Advanced Catalytic Systems

Recent studies explore silver-mediated oxidative functionalization to enhance silane reactivity. For example, AgF/Selectfluor systems promote fluorine abstraction, accelerating Si–O bond formation:

R-OH+Me3SiFAgF/SelectfluorMe3Si-O-R+HF\text{R-OH} + \text{Me}_3\text{SiF} \xrightarrow{\text{AgF/Selectfluor}} \text{Me}_3\text{Si-O-R} + \text{HF}

Advantages :

  • Eliminates need for strong bases.

  • Yields improve to 80–88% in polar aprotic solvents like acetonitrile.

Industrial-Scale Considerations

For bulk production, continuous-flow reactors are preferred over batch systems to:

  • Minimize exposure to moisture/oxygen.

  • Enhance heat transfer during exothermic steps.

  • Reduce reaction times by 30–40% through improved mixing .

Q & A

Basic: What are the optimal synthesis conditions for Trimethyl[(6-phenoxyhexyl)oxy]silane, and how can purity be maximized?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature (typically 50–80°C), inert atmospheres (e.g., nitrogen or argon), and catalysts such as palladium complexes or bases like potassium carbonate. For example, coupling reactions between trimethylsilylacetylene and phenoxyhexyl derivatives under anhydrous solvents (e.g., THF or 1,2-dimethoxyethane) yield the target compound. Post-synthesis purification via column chromatography or distillation is critical to achieve >95% purity . Kinetic studies indicate that prolonged reaction times (12–16 hours) enhance yield but may require quenching to prevent side reactions.

Key Parameters Table:

StepTemperature (°C)Catalyst/SolventYield (%)Purity (%)
150Pd catalyst/THF45.590
280K₂CO₃/DME9297

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming structural integrity. The ²⁹Si NMR peak at ~10–15 ppm confirms the trimethylsilyl group, while IR spectroscopy (C-O-Si stretching at 1100 cm⁻¹ and Si-C at 1250 cm⁻¹) validates functional groups. Mass spectrometry (HRMS) with molecular ion peaks matching the theoretical mass (e.g., 280.18 g/mol) ensures molecular identity. X-ray crystallography, though less common due to crystallization challenges, provides definitive stereochemical data .

Basic: What are the primary chemical reactions involving this compound in organic synthesis?

Methodological Answer:
The compound participates in:

  • Hydrosilylation : Reacts with alkenes/alkynes using Pt or Rh catalysts to form Si-C bonds.
  • Oxidation : Converts to silanols (Si-OH) using H₂O₂ or O₃, critical for polymer crosslinking.
  • Nucleophilic Substitution : The phenoxyhexyl group undergoes SN2 reactions with halides or amines under basic conditions.
    Steric hindrance from the phenoxyhexyl chain slows kinetics in substitution reactions, requiring elevated temperatures (60–80°C) .

Advanced: How do steric and electronic effects influence the reaction kinetics of this compound?

Methodological Answer:
The phenoxyhexyl group introduces steric bulk, reducing accessibility to the silane's reactive Si-O center. Electronic effects from the electron-donating phenoxy group stabilize transition states in nucleophilic substitutions but increase activation energy for oxidation. Kinetic studies (Arrhenius plots) reveal a 15–20% decrease in reaction rates compared to less bulky analogs. Computational modeling (DFT) shows that the Gibbs free energy barrier for hydrosilylation increases by ~8 kcal/mol due to steric clashes .

Advanced: How does this compound’s stability vary under acidic, basic, or thermal conditions?

Methodological Answer:

  • Acidic Conditions : Rapid hydrolysis of Si-O bonds occurs below pH 3, forming silanols and phenoxyhexanol.
  • Basic Conditions : Stable up to pH 10; above this, deprotonation of the phenoxy group accelerates degradation.
  • Thermal Stability : Decomposes above 150°C via radical pathways, detected by TGA-DSC. Kinetic stability in polar solvents (e.g., DMF) is 3–5 times higher than in non-polar solvents (hexane) due to solvation effects .

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